![molecular formula C17H15ClN4O B3862566 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine](/img/structure/B3862566.png)
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine
Overview
Description
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine, also known as CDKI-73, is a small molecule inhibitor that has shown promising results in cancer research.
Mechanism of Action
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. By inhibiting CDK activity, 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine prevents cancer cells from dividing and proliferating. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine also induces DNA damage, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, or the growth of new blood vessels, which is important for the growth and spread of cancer. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine is its specificity for CDKs, which makes it a useful tool for studying the role of CDKs in cancer and other diseases. However, 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine. One area of focus is the development of more potent and selective CDK inhibitors. Another area of research is the use of 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its specificity for CDKs makes it a useful tool for studying the role of CDKs in cancer and other diseases. While 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has some limitations for lab experiments, there are several future directions for research that could lead to the development of more effective treatments for cancer and other diseases.
Scientific Research Applications
4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 4-(4-chlorophenyl)-N~1~-(4-methoxybenzylidene)-1H-imidazole-1,2-diamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-(4-chlorophenyl)-1-[(E)-(4-methoxyphenyl)methylideneamino]imidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-23-15-8-2-12(3-9-15)10-20-22-11-16(21-17(22)19)13-4-6-14(18)7-5-13/h2-11H,1H3,(H2,19,21)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTKGVKXXIDAGR-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N~1~-[(E)-(4-methoxyphenyl)methylidene]-1H-imidazole-1,2-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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